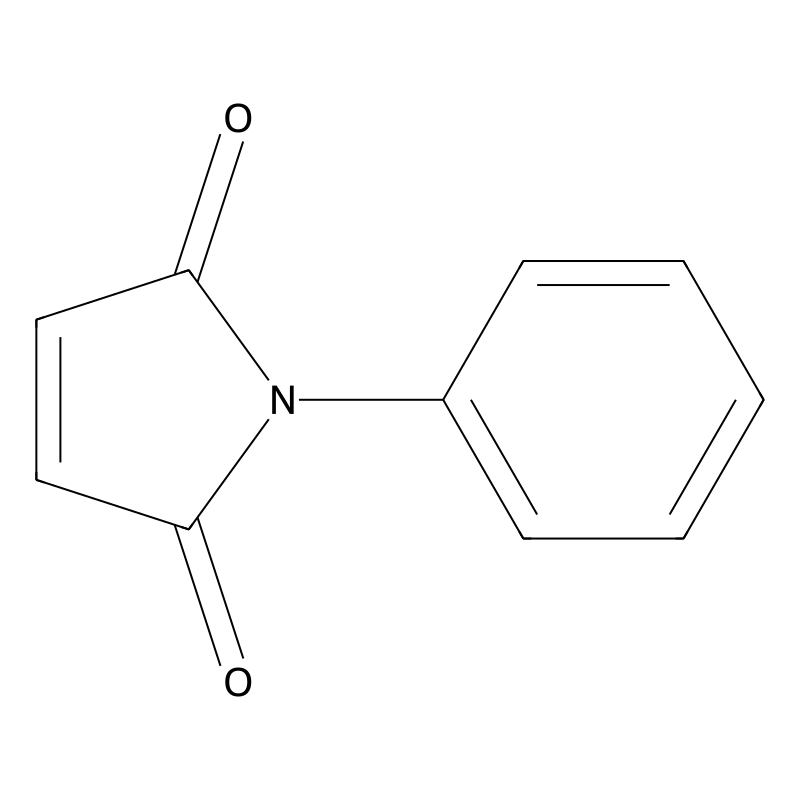

N-Phenylmaleimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Michael Acceptor and Bioconjugation

NPM acts as a Michael acceptor, readily reacting with thiol groups present in cysteine residues of proteins. This property allows its use in bioconjugation, a technique for attaching molecules to biomolecules like proteins and antibodies. By attaching NPM to a biomolecule, researchers can introduce functionalities such as fluorescent labels, affinity tags, or drug molecules, enabling various downstream applications like:

- Protein visualization and tracking: NPM can be conjugated to fluorescent dyes, allowing researchers to visualize and track proteins in living cells or tissues.

- Affinity purification: NPM can be linked to a specific molecule, creating an affinity tag that enables researchers to purify the protein of interest from complex mixtures.

- Drug delivery: NPM can be conjugated to therapeutic drugs, potentially aiding in targeted drug delivery to specific cells or tissues.

Enzyme Inhibitor

NPM exhibits inhibitory effects on various enzymes, making it a valuable tool for studying enzyme function and exploring potential therapeutic applications. Some examples include:

- Myeloperoxidase: NPM inhibits myeloperoxidase, an enzyme involved in the inflammatory response. This property suggests its potential in developing anti-inflammatory drugs.

- Monoacylglycerol lipase (MAGL): NPM can inhibit MAGL, an enzyme involved in the breakdown of endocannabinoids, signaling molecules in the nervous system. This property has implications for research on the endocannabinoid system and potential treatments for neurological disorders.

Organic Synthesis

NPM serves as a valuable building block in organic synthesis due to its reactivity and versatility. It participates in various reactions, including:

N-Phenylmaleimide is a yellow crystalline compound with the molecular formula and a molecular weight of approximately 173.17 g/mol. It is classified as an imide, specifically a derivative of maleic anhydride, and is known for its high reactivity, particularly in cycloaddition reactions. The compound is utilized in various industrial applications due to its unique chemical properties, including its ability to enhance the thermal and mechanical properties of polymers .

- Diels-Alder Reaction: It acts as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives when reacted with conjugated dienes. This reaction is crucial for synthesizing complex organic molecules .

- Michael Addition: This compound can undergo Michael addition reactions, where it reacts with nucleophiles to form adducts. This property is exploited in polymer chemistry to create cross-linked structures .

- Reactivity with Azo Compounds: N-Phenylmaleimide can react with azo and diazo compounds, leading to the formation of toxic gases, highlighting the need for careful handling during synthesis and application .

N-Phenylmaleimide can be synthesized through several methods:

- Direct Reaction of Maleic Anhydride and Aniline: This method involves the reaction of maleic anhydride with aniline under controlled conditions to yield N-Phenylmaleimide.

- Cycloaddition Reactions: As previously mentioned, it can be synthesized via Diels-Alder reactions using appropriate diene precursors .

- Modification of Polyethylene Glycol: Recent studies have shown that N-Phenylmaleimide can be introduced into tetra-arm poly(ethylene glycol) structures to create functional gels through Michael addition reactions .

N-Phenylmaleimide has a wide range of applications across various industries:

- Polymer Modification: It is used as a modifier in thermoplastic resins to improve heat resistance and mechanical properties .

- Adhesives and Coatings: The compound serves as an intermediate in the production of adhesives and coatings due to its reactivity and ability to form durable bonds.

- Pharmaceuticals: Its antimicrobial properties make it suitable for use in pharmaceutical formulations and agrochemicals .

- Rubber Vulcanization: It acts as a cross-linking agent in rubber vulcanization processes, enhancing the material's durability and heat resistance .

Studies on N-Phenylmaleimide interactions highlight its role in polymer networks. For instance, when incorporated into poly(ethylene glycol) systems, it enhances the mechanical properties of gels through effective cross-linking via Michael addition reactions. These interactions are crucial for developing soft materials with specific functional characteristics . Additionally, its reactivity with various nucleophiles has been explored to understand its potential applications in drug delivery systems.

Similar Compounds

Several compounds share structural or functional similarities with N-Phenylmaleimide:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Maleic Anhydride | Dicarboxylic acid anhydride | Used primarily as a precursor for other chemical syntheses. |

| N-Methylmaleimide | Methyl group substitution on nitrogen | Exhibits similar reactivity but may differ in solubility. |

| 1,3-Diphenylurea | Urea derivative with phenyl substitutions | Functions differently in biological systems compared to N-Phenylmaleimide. |

| N-Butylmaleimide | Butyl group substitution on nitrogen | Utilized in similar applications but may have different thermal properties. |

N-Phenylmaleimide stands out due to its specific reactivity patterns and versatility in polymer applications, making it a unique compound among its peers.

N-Phenylmaleimide (NPMI) is an organic compound classified as a maleimide derivative, characterized by a pyrrole-2,5-dione core substituted with a phenyl group at the nitrogen atom. Its molecular formula is $$ \text{C}{10}\text{H}{7}\text{NO}_{2} $$, with a molecular weight of 173.17 g/mol. The structure consists of a planar, conjugated system where the phenyl ring is directly attached to the nitrogen of the maleimide moiety. This arrangement confers significant electrophilic reactivity at the α,β-unsaturated carbonyl groups, making it a versatile dienophile and cross-linking agent.

Table 1: Basic Structural and Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-Phenyl-1H-pyrrole-2,5-dione | |

| Molecular Formula | $$ \text{C}{10}\text{H}{7}\text{NO}_{2} $$ | |

| CAS Registry Number | 941-69-5 | |

| Melting Point | 85–90°C | |

| Boiling Point | 135°C (0.48 kPa) |

Historical Development and Discovery

N-Phenylmaleimide was first synthesized in the early 20th century, but its industrial relevance emerged in the 1940s with the development of thermally stable polymers. A landmark patent by Searle (1948) described its synthesis via the reaction of maleic anhydride with aniline, establishing foundational methodologies still referenced today. The single-step synthesis process, later refined using p-toluenesulfonic acid as a catalyst, enabled large-scale production by eliminating intermediate isolation. By the 1980s, its role in modifying acrylonitrile-butadiene-styrene (ABS) resins highlighted its commercial importance, particularly in enhancing thermal stability.

Nomenclature and Classification

N-Phenylmaleimide is systematically named under IUPAC rules as 1-phenyl-1H-pyrrole-2,5-dione, reflecting its bicyclic structure. Common synonyms include maleanil and N-phenylpyrrole-2,5-dione. It belongs to the maleimide family, a subclass of imides distinguished by their α,β-unsaturated dicarbonyl groups. Regulatory classifications list it under multiple inventories, including TSCA (U.S.), EINECS (EU), and IECSC (China).

Chemical and Molecular Identity

NPMI exhibits distinct physicochemical properties critical for its reactivity:

Table 2: Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Solubility | Acetone, DMF, benzene | |

| Density | 1.2427 g/cm³ (estimate) | |

| Refractive Index | 1.5200 | |

| LogP (Partition Coeff.) | 1.16 |

Spectroscopic data further validate its structure:

- 1H NMR (CDCl₃): Peaks at δ 7.48 ppm (aryl protons) and δ 6.85 ppm (maleimide vinyl protons).

- UV-Vis: Absorption maxima at 210–230 nm due to π→π* transitions in the conjugated system.

Importance in Modern Chemistry

N-Phenylmaleimide is pivotal in diverse domains:

Polymer Science

- Thermoplastic Modification: Enhances heat deflection temperatures (HDT) in ABS resins by copolymerizing with styrene and acrylonitrile.

- Cross-Linking Agent: Improves rubber vulcanization efficiency, increasing resistance to thermal degradation.

Organic Synthesis

- Diels-Alder Reactions: Serves as a dienophile in [4+2] cycloadditions, producing six-membered rings with high regioselectivity. For example, reactions with anthracene yield anthraquinone derivatives.

Biological Applications

- Enzyme Inhibition: Maleimide derivatives like NPMI inhibit ALKBH5, an m6A RNA demethylase, showing potential in cancer therapeutics.

Table 3: Key Industrial Applications

Molecular Formula and Weight

N-Phenylmaleimide possesses the molecular formula C₁₀H₇NO₂, indicating a composition of ten carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [2] [3]. The molecular weight has been precisely determined as 173.17 grams per mole through various analytical methods [4] [5]. The percentage composition by mass consists of 69.36% carbon, 4.07% hydrogen, 8.09% nitrogen, and 18.48% oxygen [28].

The International Union of Pure and Applied Chemistry Standard InChI Key for this compound is HIDBROSJWZYGSZ-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications [1] [3] [5]. The Simplified Molecular Input Line Entry System notation is represented as C1=CC=C(C=C1)N2C(=O)C=CC2=O, which describes the connectivity of atoms within the molecular structure [3] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol |

| CAS Registry Number | 941-69-5 |

| IUPAC Name | 1-phenylpyrrole-2,5-dione |

| SMILES Notation | C1=CC=C(C=C1)N2C(=O)C=CC2=O |

| InChI Key | HIDBROSJWZYGSZ-UHFFFAOYSA-N |

Structural Configuration

The molecular structure of N-Phenylmaleimide is best described in terms of two distinct planar systems: the phenyl ring comprising atoms C(5) through C(10) and the maleimide ring consisting of atoms C(1), C(2), C(3), C(4), and N(1) [8] [10]. X-ray crystallographic studies have revealed that these two ring systems are not coplanar, exhibiting an interplanar angle of 48.60(18) degrees [8] [10].

The compound crystallizes in the monoclinic crystal system with space group P 21/n [8]. The unit cell parameters have been determined as a = 3.9051(8) Å, b = 10.762(2) Å, c = 19.362(4) Å, with a β angle of 93.93(3) degrees [8]. The unit cell volume measures 811.8(3) cubic angstroms with four molecules per unit cell (Z = 4) [8].

The structural arrangement demonstrates that the individual molecules are best described as adopting a propeller-like configuration around the central maleimide ring [9]. This non-planar geometry results from steric interactions between the phenyl substituent and the maleimide carbonyl groups [8] [10].

| Property | Value |

|---|---|

| Interplanar Angle (phenyl-maleimide) | 48.60(18)° |

| Torsion Angle C(1)-N(1)-C(5)-C(10) | -45.46(18)° |

| Centroid Distance (π-π stacking) | 3.90 Å |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

Inter-Ring Torsions

The torsional relationship between the phenyl and maleimide rings represents a critical structural feature of N-Phenylmaleimide [8] [10] [29]. The torsion angle C(1)-N(1)-C(5)-C(10) has been measured at -45.46(18) degrees in the crystalline state [8] [10]. This deviation from planarity arises from repulsive interactions between the electron-rich systems of both rings.

Computational studies using density functional theory methods have provided additional insights into the rotational dynamics of this system [14] [16] [29]. The barrier to rotation around the nitrogen-phenyl bond has been calculated to be approximately 150 kilocalories per mole, indicating significant restriction in the rotational freedom of the phenyl group relative to the maleimide ring [14].

Experimental and theoretical investigations have demonstrated that the barrier to planarity exhibits lower energy than the barrier through a perpendicular conformation [29]. This finding suggests that while the molecule adopts a twisted ground-state conformation, the energy surface favors geometries closer to planarity rather than perpendicular arrangements [29].

The inter-ring torsion significantly influences the electronic properties of the molecule, affecting the extent of conjugation between the phenyl and maleimide π-systems [14] [16]. Variations in substituents on the phenyl ring can modulate this torsional angle, with larger ortho-substituents leading to increased twist angles ranging from 49.5 degrees to 83.9 degrees [29].

Electronic Structure

The electronic structure of N-Phenylmaleimide reflects the interaction between the electron-rich phenyl ring and the electron-deficient maleimide moiety [15] [16] [17]. The compound exhibits an electron affinity of 1.36 ± 0.09 electron volts, indicating its propensity to accept electrons [17]. The calculated logarithm of the partition coefficient between octanol and water (LogP) is 1.116, suggesting moderate lipophilicity [17].

Ultraviolet-visible spectroscopic studies have revealed characteristic electronic transitions in the molecule [1] [15]. The observed lower energy band at 285-305 nanometers appears to arise from a transition involving the lone pair orbitals of oxygen and nitrogen to the π* orbital of the maleimide system [29]. The next higher energy band at 250-285 nanometers corresponds essentially to a phenyl π to π* transition [29].

The predicted pKa value of -0.81 ± 0.20 indicates that N-Phenylmaleimide behaves as a very weak base under normal conditions [2] [17]. This low basicity reflects the electron-withdrawing nature of the maleimide carbonyl groups, which reduce the electron density on the nitrogen atom.

Computational studies using various density functional theory methods have provided detailed information about the molecular orbitals and electronic distribution [16] [18]. The highest occupied molecular orbital is primarily localized on the phenyl ring, while the lowest unoccupied molecular orbital shows significant contribution from the maleimide π* system [16].

| Property | Value |

|---|---|

| Electron Affinity | 1.36 ± 0.09 eV |

| LogP (octanol/water) | 1.116 |

| pKa | -0.81±0.20 |

| Vapor Pressure (25°C) | 0.021 Pa |

| Enthalpy of Sublimation | 98.0 ± 1.0 kJ/mol |

Bond Properties and Characteristics

The bond properties within N-Phenylmaleimide reflect the hybrid nature of the molecule, combining aromatic and carbonyl functionalities [8] [9] [10]. The carbon-carbon bonds within the phenyl ring exhibit typical aromatic character with bond lengths ranging from 1.39 to 1.40 angstroms [8] [10]. These bonds maintain the characteristic 120-degree bond angles associated with sp² hybridization in benzene derivatives [8].

The maleimide ring system demonstrates distinct bond characteristics reflective of its cyclic imide structure [8] [9]. The carbon-nitrogen bonds within the maleimide ring measure between 1.41 and 1.43 angstroms, consistent with partial double bond character due to resonance delocalization [8] [10]. The carbon-carbon double bond in the maleimide ring exhibits a length of 1.33-1.35 angstroms, typical of alkene functionality [8].

The carbonyl carbon-oxygen bonds in the maleimide system measure 1.21-1.23 angstroms, characteristic of double bond character [8] [9]. These carbonyl groups exhibit bond angles of 126-128 degrees, reflecting the planar geometry around the carbonyl carbon atoms [8].

The connection between the phenyl and maleimide rings occurs through a nitrogen-carbon bond with a length of 1.43-1.45 angstroms [8] [9]. This bond length indicates single bond character but shows some shortening due to partial conjugation between the ring systems [9]. The bond angles around the nitrogen atom range from 115 to 117 degrees, deviating from the ideal tetrahedral angle due to the planar nature of the attached groups [8].

| Bond Type | Bond Length (Å) | Bond Angle (°) | Hybridization |

|---|---|---|---|

| C-C (phenyl) | 1.39-1.40 | 120.0 | sp² |

| C-N (maleimide) | 1.41-1.43 | 107-109 | sp² |

| C=C (maleimide) | 1.33-1.35 | 130-134 | sp² |

| C=O (maleimide) | 1.21-1.23 | 126-128 | sp² |

| N-C (phenyl-maleimide) | 1.43-1.45 | 115-117 | sp²-sp² |

| C-H (aromatic) | 0.93-0.96 | 118-122 | sp² |

Conformational Analysis

Conformational analysis of N-Phenylmaleimide reveals complex rotational dynamics governed by steric and electronic factors [23] [25] [29]. The ground-state molecular conformation adopts a twisted arrangement with the phenyl ring positioned at approximately 48.6 degrees relative to the maleimide plane [8] [10]. This geometry represents an energy minimum that balances steric repulsion with electronic stabilization through partial conjugation [29].

Computational studies have mapped the potential energy surface for rotation around the nitrogen-phenyl bond [14] [25] [29]. The rotational barrier has been calculated to reach approximately 150 kilocalories per mole, indicating substantial restriction in conformational flexibility [14]. This high barrier arises from the overlap between the phenyl π-system and the maleimide π-orbitals during rotation [25].

Temperature-dependent nuclear magnetic resonance studies have provided experimental validation of the conformational behavior [23] [25]. At room temperature, the molecule exists predominantly in the twisted conformation observed in crystal structures [8] [23]. Elevated temperatures are required to observe dynamic exchange between different conformational states [23].

The conformational preference demonstrates that the barrier to achieving a planar arrangement is lower in energy than the barrier through a perpendicular conformation [29]. This finding indicates that while the molecule cannot achieve perfect planarity due to steric constraints, it favors geometries that maximize orbital overlap between the ring systems [29].

Substitution effects on the phenyl ring significantly influence the conformational landscape [11] [14] [29]. Ortho-substituents, particularly halogens, force larger torsional angles and can shift the energy minimum toward more perpendicular arrangements [29]. The size of the substituent correlates directly with the magnitude of the twist angle, ranging from 49.5 degrees for the parent compound to 83.9 degrees for ortho-iodo derivatives [29].

| Parameter | Value | Method/Source |

|---|---|---|

| Rotational Barrier (phenyl-maleimide) | ~150 kcal/mol (computational) | DFT calculations |

| Energy Minimum Conformation | 48.6° dihedral angle | X-ray crystallography |

| Perpendicular Conformation Energy | Higher energy | Computational study |

| Ground State Geometry | Non-planar | Experimental |

| Barrier to Planarity | Lower than perpendicular | AM1 calculations |

| Twisted Conformation Range | 44-50° typical range | Literature survey |

N-Phenylmaleimide presents as a yellow crystalline powder or flakes under standard conditions [1] [2] [3] [4] [5] [6] [7]. The compound can also appear as yellow needles when crystallized from appropriate solvent systems [1] [5] [6]. The material exhibits a light yellow to yellow coloration, which is characteristic of the conjugated aromatic-imide system [2] [4] [7] [8]. When crystallized from a mixture of ethanol and water, N-Phenylmaleimide forms rectangular prismatic crystals with a melting point consistent with literature values [9] [10]. The compound maintains its solid physical state at room temperature and exhibits stability under ordinary storage conditions [5] [6].

Melting and Boiling Points

The melting point of N-Phenylmaleimide ranges from 85-91°C, with most sources reporting values between 86-90°C [1] [2] [3] [4] [5] [6] [11] [7]. More precise measurements indicate a melting point of 88.0-92.0°C [7], while crystallographic studies report 90°C [9] [10]. The boiling point varies depending on pressure conditions: 162-163°C at 12 mmHg [1] [2] [3] [4] [5] [6] or 181°C at 27 mmHg [11] [7]. These thermal properties indicate moderate volatility and thermal stability under standard laboratory conditions.

| Property | Value | Pressure | Reference |

|---|---|---|---|

| Melting Point | 85-87°C | Atmospheric | [1] [12] [5] [6] [13] |

| Melting Point | 86-91°C | Atmospheric | [2] [3] [4] |

| Melting Point | 88.0-92.0°C | Atmospheric | [7] |

| Melting Point | 90.5°C | Atmospheric | [11] |

| Boiling Point | 162-163°C | 12 mmHg | [1] [2] [3] [4] [5] [6] |

| Boiling Point | 181°C | 27 mmHg | [11] [7] |

Solubility Profile

N-Phenylmaleimide demonstrates limited solubility in water but exhibits good solubility in organic solvents [1] [3] [12] [5] [6] [13]. The compound is slightly soluble in water [1] [3] [5] [6] [13], which is typical for aromatic imide compounds due to their hydrophobic nature. However, it shows excellent solubility in polar organic solvents including methanol, ethanol, and benzene [1] [3] [12] [5] [6] [7] [13]. The solubility profile indicates moderate polarity with predominant organic solvent compatibility.

Additional solubility data shows that N-Phenylmaleimide dissolves well in acetone, dimethylformamide (DMF), acetic acid esters, and various aromatic solvents [14]. The compound also demonstrates solubility in tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) [15], making it suitable for various synthetic applications and polymer processing.

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Slightly soluble | [1] [3] [12] [5] [6] [13] |

| Methanol | Soluble | [1] [3] [12] [5] [6] [7] [13] |

| Ethanol | Soluble | [1] [3] [12] [5] [6] [7] [13] |

| Benzene | Soluble | [1] [3] [12] [5] [6] [7] [13] |

| Acetone | Highly soluble | [14] |

| DMF | Highly soluble | [14] |

| THF | Soluble | [15] |

| DMSO | Soluble | [15] |

Spectroscopic Properties

UV-Visible Spectrum Characteristics

N-Phenylmaleimide exhibits characteristic UV-visible absorption patterns consistent with its conjugated aromatic-imide structure [16] [17] [18] [19]. The compound shows significant absorption in the ultraviolet region, with maximum absorption wavelengths (λmax) varying depending on substituents and solvent systems [18]. For N-phenylmaleimide derivatives in tetrahydrofuran (THF), characteristic absorption maxima have been observed: λmax = 274 nm (ε = 6,880) for N-(2-hydroxyphenyl)maleimide, λmax = 278 nm (ε = 6,660) for N-(3-hydroxyphenyl)maleimide, and λmax = 278 nm (ε = 5,980) for N-(4-hydroxyphenyl)maleimide [18].

The UV-visible spectroscopy serves as an important analytical tool for characterizing N-phenylmaleimide and its derivatives, particularly in cyclohexane and ethanol solutions [19]. The electronic transitions observed in the UV region correspond to π→π* transitions within the conjugated system formed by the phenyl ring and the maleimide functionality.

NMR Spectral Analysis

¹H NMR spectroscopy of N-Phenylmaleimide in deuterated chloroform (CDCl₃) reveals characteristic chemical shifts for both aromatic and olefinic protons [20]. At 400 MHz, the spectrum shows signals at δ 7.49, 7.39, and 6.84 ppm corresponding to the aromatic protons of the phenyl ring and the olefinic protons of the maleimide double bond [20]. Similar patterns are observed at 90 MHz with signals at δ 7.50, 7.40, and 6.81 ppm [20].

¹³C NMR spectroscopy (100 MHz, CDCl₃) provides detailed information about the carbon framework [21] [18]. Key chemical shifts include δ 170.17 ppm for the carbonyl carbons (C=O), δ 134.99 ppm for the olefinic carbons (C=C), and various aromatic carbon signals at δ 130.43, 119.14, and 116.48 ppm [18]. The spectrum confirms the structural integrity of both the phenyl ring and the maleimide functionality.

The NMR spectroscopic data has been extensively studied in both isotropic and nematic phases [22] [23] [24], providing insights into molecular dynamics and orientation behavior. These studies have utilized both conventional solution-state NMR and specialized liquid crystal NMR techniques to understand the conformational behavior of N-Phenylmaleimide.

IR Spectroscopy

Infrared spectroscopy provides comprehensive vibrational information for N-Phenylmaleimide [25] [26] [27] [28] [29] [30]. The most characteristic absorption bands include the C=O stretching vibration at 1703-1712 cm⁻¹, which is diagnostic for the imide functional group [25] [18] [31]. The C=C stretching vibration appears at 840 cm⁻¹, which becomes absent upon polymerization, serving as a useful monitor for reaction progress [26] [30].

Additional important IR bands include imide functional group absorptions at 1188 cm⁻¹ and 733 cm⁻¹ [26] [30] [31]. A comprehensive vibrational analysis has been performed using density functional theory (DFT) calculations combined with infrared, Raman, and inelastic neutron scattering (INS) spectroscopies [25]. This multi-technique approach provided complete assignment of the vibrational spectra, demonstrating that DFT calculations give excellent results for frequencies and atomic displacements.

Gas-phase infrared spectra are available through the NIST database [28], while ATR-IR spectroscopy provides surface-sensitive analysis capabilities [27]. Temperature-dependent IR spectroscopy has been employed to study thermal behavior and intermolecular hydrogen bonding in polymer systems [18] [15].

Thermal Behavior and Stability

N-Phenylmaleimide demonstrates excellent thermal stability, making it valuable for high-temperature applications [15] [31] [32]. The compound is stable under ordinary conditions and suitable for ambient storage [5] [6]. Thermogravimetric analysis (TGA) of polymer forms shows onset temperatures of decomposition higher than 350°C [15] [31], with the main weight loss occurring around 450°C [31].

Thermal decomposition studies indicate a 5% weight loss temperature (Td5%) at 420°C for optimized polymer systems [31]. The char yield at 500°C is approximately 50%, indicating substantial residue formation upon thermal degradation [31]. Glass transition temperatures for substituted N-phenylmaleimide copolymers exceed 220°C, depending on the structure and position of polar groups [15].

Differential scanning calorimetry (DSC) analysis provides detailed thermal transition information, while temperature-controlled infrared spectroscopy reveals the role of intermolecular hydrogen bonding in thermal behavior [18] [15]. The thermal stability makes N-Phenylmaleimide particularly suitable for aerospace and electronics applications where high-temperature performance is required.

| Thermal Property | Value | Conditions | Reference |

|---|---|---|---|

| Thermal Stability | Stable under ordinary conditions | Ambient storage | [5] [6] |

| Decomposition Onset | >350°C | Nitrogen atmosphere | [15] [31] |

| Td5% | 420°C | TGA in nitrogen | [31] |

| Main Weight Loss | ~450°C | TGA in nitrogen | [31] |

| Char Yield | ~50% | 500°C in nitrogen | [31] |

| Glass Transition | >220°C | DSC analysis | [15] |

Crystallographic Properties

X-ray crystallographic analysis reveals that N-Phenylmaleimide crystallizes in the monoclinic crystal system with space group P 21/n [9] [10]. The unit cell parameters at 200 K are: a = 3.9051(8) Å, b = 10.762(2) Å, c = 19.362(4) Å, and β = 93.93(3)° [9] [10]. The unit cell volume is 811.8(3) ų with Z = 4 formula units per unit cell [9] [10].

The calculated density from crystallographic data is 1.417 g/cm³ [9] [10], which compares well with experimental density measurements ranging from 1.2427 to 1.405 g/cm³ [1] [12] [33] [5] [6] [11]. The molecular structure consists of two planar units: the phenyl ring [C(5)-C(10)] and the maleimide ring [C(1)-C(2)-C(3)-C(4)-N(1)], which exhibit an interplanar angle of 48.60(18)° [9] [10].

The torsion angle C(1)-N(1)-C(5)-C(10) is -45.46(18)°, indicating a significant twist between the aromatic and imide planes [9] [10]. Crystal packing is characterized by π-π stacking interactions with an offset face-to-face arrangement. The centroid-to-centroid distance is 3.90 Å for the primary stacking, while centrosymmetric pairs of maleimide rings show a centroid-to-centroid distance of 5.33 Å [9] [10].

The crystal structure also exhibits C-H...π contacts and other secondary interactions that contribute to the overall stability of the crystal lattice [9] [10]. These crystallographic parameters provide essential information for understanding the solid-state properties and intermolecular interactions of N-Phenylmaleimide.

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [9] [10] |

| Space Group | P 21/n | [9] [10] |

| Unit Cell a | 3.9051(8) Å | [9] [10] |

| Unit Cell b | 10.762(2) Å | [9] [10] |

| Unit Cell c | 19.362(4) Å | [9] [10] |

| Unit Cell β | 93.93(3)° | [9] [10] |

| Unit Cell Volume | 811.8(3) ų | [9] [10] |

| Calculated Density | 1.417 g/cm³ | [9] [10] |

| Z (formula units) | 4 | [9] [10] |

| Interplanar Angle | 48.60(18)° | [9] [10] |

| Torsion Angle | -45.46(18)° | [9] [10] |

| π-π Stacking Distance | 3.90 Å | [9] [10] |

Physical Description

OtherSolid

XLogP3

Boiling Point

LogP

Melting Point

90.5 °C

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (94.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (93.28%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (42.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (55.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (50.75%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (50.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (93.28%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (60.45%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

1H-Pyrrole-2,5-dione, 1-phenyl-: ACTIVE